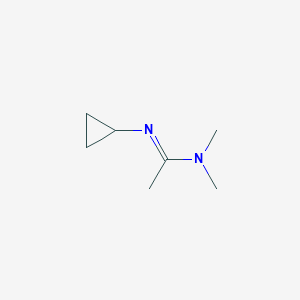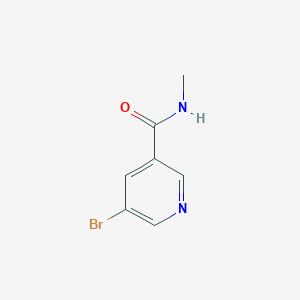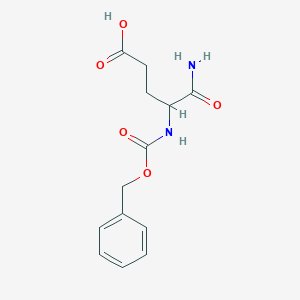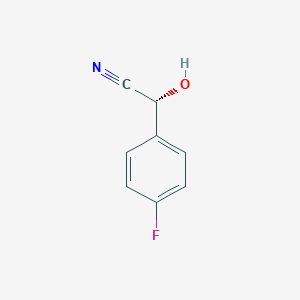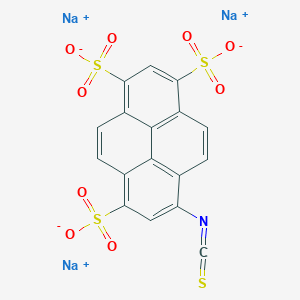
8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt is a fluorescent compound widely used in scientific research. It is an analogue of 8-methoxypyrene-1,3,6-trisulfonic acid and is known for its potential value in studying excited state proton transfer . The compound has the empirical formula C17H6NNa3O9S4 and a molecular weight of 565.46 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and water, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt are not widely documented. the process likely involves large-scale sulfonation and isothiocyanation reactions under optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out in aqueous or organic solvents under controlled pH and temperature conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyrene derivatives .
Applications De Recherche Scientifique
8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study excited state proton transfer and other photochemical processes.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track biological molecules.
Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.
Mécanisme D'action
The mechanism of action of 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt involves its ability to act as a photoacid. Upon excitation, the compound can transfer a proton to a nearby molecule, facilitating the study of proton transfer dynamics. The molecular targets and pathways involved in this process are primarily related to its interaction with other molecules in the excited state .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methoxypyrene-1,3,6-trisulfonic acid: An analogue used for similar applications in studying proton transfer.
8-Hydroxypyrene-1,3,6-trisulfonic acid: Another related compound used as a fluorescent pH indicator.
8-Octadecyloxypyrene-1,3,6-trisulfonic acid: Used in fluorescence studies with different solubility properties.
Uniqueness
8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its isothiocyanate group, which allows for specific labeling and tracking in biological systems. Its high fluorescence efficiency and stability make it particularly valuable for various research applications .
Propriétés
IUPAC Name |
trisodium;8-isothiocyanatopyrene-1,3,6-trisulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO9S4.3Na/c19-29(20,21)13-5-12(18-7-28)8-1-2-10-14(30(22,23)24)6-15(31(25,26)27)11-4-3-9(13)16(8)17(10)11;;;/h1-6H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDTZOSAGFUIQI-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N=C=S)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6NNa3O9S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584433 |
Source


|
| Record name | Trisodium 8-isothiocyanatopyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51987-57-6 |
Source


|
| Record name | Trisodium 8-isothiocyanatopyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)
![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)


![methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B121629.png)
![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121630.png)
![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
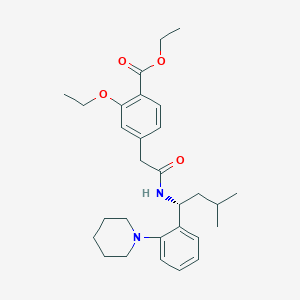
![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)
